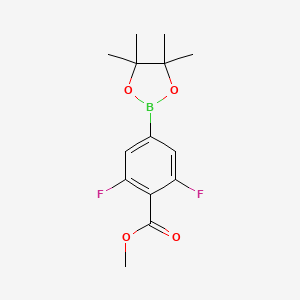

Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1321613-00-6

Cat. No.: VC2849184

Molecular Formula: C14H17BF2O4

Molecular Weight: 298.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1321613-00-6 |

|---|---|

| Molecular Formula | C14H17BF2O4 |

| Molecular Weight | 298.09 g/mol |

| IUPAC Name | methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 |

| Standard InChI Key | DLAZQBFMFDOBGT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)OC)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)OC)F |

Introduction

Physical and Chemical Properties

Basic Identification Data

Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is characterized by several key identifiers that are essential for research and industrial applications. The compound is registered with CAS number 1321613-00-6 and possesses the molecular formula C₁₄H₁₇BF₂O₄ . Its molecular weight is precisely 298.09 g/mol, making it a mid-range molecular weight organic compound suitable for various synthetic applications . The European Community (EC) has assigned it the number 846-350-5, further facilitating its regulatory identification and tracking in research and commercial contexts .

Table 1: Basic Identification Parameters of Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Structural Features

The structural composition of Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate incorporates several distinctive functional groups that contribute to its chemical reactivity and synthetic utility. The compound contains a central benzene ring substituted at multiple positions. At positions 2 and 6, fluorine atoms create a symmetrical pattern that influences the electronic properties of the aromatic system . Position 4 bears a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is essentially a boronic acid protected as a pinacol ester. This protection prevents unwanted side reactions of the boron center while maintaining its reactivity for desired transformations. The carboxylic acid function is present as a methyl ester at position 1, providing additional opportunities for chemical modifications.

The presence of these functional groups creates a molecule with significant synthetic potential. The difluoro substitution pattern affects the electronic distribution in the aromatic ring, potentially influencing reaction outcomes when this molecule is used in synthesis. The pinacol boronic ester group is particularly important as it serves as the reactive center in cross-coupling reactions, enabling the formation of new carbon-carbon bonds under appropriate catalytic conditions.

Chemical Identifiers and Structural Representation

For computational and database purposes, Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is represented through several standardized identifiers. Its standard InChI key is DLAZQBFMFDOBGT-UHFFFAOYSA-N, while its canonical SMILES notation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)OC)F. These identifiers are crucial for chemical database searching and computational chemistry applications, allowing for unambiguous identification of the compound across different platforms and research contexts.

Synthesis and Preparation Methods

Borylation Reactions

The key step in the synthesis of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group is the borylation reaction. This typically involves a palladium-catalyzed coupling between an aryl halide (such as an aryl bromide or iodide) and bis(pinacolato)diboron. The general reaction conditions include:

-

A palladium catalyst (commonly Pd(dppf)Cl₂·DCM or other palladium complexes)

-

A suitable base (such as potassium acetate)

-

An appropriate solvent (typically 1,4-dioxane)

-

Elevated temperatures (around 90°C)

The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond. This methodology has been extensively used for the preparation of arylboronic acid pinacol esters, which are valuable intermediates in organic synthesis .

Purification Methods

Purification of boronic ester compounds typically involves column chromatography on silica gel, using appropriate solvent systems (often mixtures of ethyl acetate and petroleum ether or hexanes) . For Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, similar purification methods would likely be employed to obtain the compound in high purity for synthetic applications.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate lies in Suzuki-Miyaura cross-coupling reactions. This compound serves as a building block in organic synthesis, where the boronic acid pinacol ester group participates in carbon-carbon bond formation reactions with aryl halides or pseudohalides. The Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, leading to the formation of biaryl compounds that are important structural motifs in various domains of chemistry.

The general reaction scheme involves:

-

Oxidative addition of the palladium catalyst to an aryl halide

-

Transmetalation with the boronic ester

-

Reductive elimination to form the new carbon-carbon bond

These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. The presence of the difluoro substituents in Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provides additional electronic effects that can influence the outcome and selectivity of the coupling reactions.

Pharmaceutical and Agrochemical Synthesis

The structural features of Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate make it particularly valuable in pharmaceutical and agrochemical synthesis. The difluorobenzoate moiety is found in various bioactive compounds, while the boronic ester allows for further functionalization through cross-coupling reactions. This combination enables the construction of complex molecular architectures with potential biological activities.

In pharmaceutical development, fluorinated compounds often exhibit enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts. The strategic incorporation of fluorine atoms can also influence binding interactions with biological targets. Therefore, building blocks like Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serve as valuable intermediates in the synthesis of drug candidates and lead optimization studies.

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds share similar applications with Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These include:

-

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound lacks the difluoro substitution pattern but otherwise has a similar structure and applications in cross-coupling reactions .

-

Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: In this analog, the boronic ester is at position 2 rather than position 4, and there are no fluorine substituents .

-

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine: This compound shares the difluoro substitution pattern and the boronic ester at position 4 but features a morpholine group instead of a methyl ester.

Table 2: Comparison of Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with Structural Analogs

It should be noted that prices may have changed since the time of the reported data, and researchers should consult current supplier information for up-to-date pricing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume